N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Description
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a hybrid molecule combining a piperazine core with a benzyl carboxamide group and a 4-phenylthiazole moiety.
Properties
IUPAC Name |
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(23-15-18-7-3-1-4-8-18)26-13-11-25(12-14-26)16-21-24-20(17-28-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDUBAYXILNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into three key building blocks (Figure 1):
- Piperazine core : Serves as the central scaffold.
- Benzyl carboxamide : Introduced via nucleophilic acyl substitution.
- 4-Phenylthiazole-methyl group : Synthesized through cyclization of thioamides with α-halo ketones.
Stepwise Preparation Methods
Synthesis of the Piperazine Core
The unsubstituted piperazine ring is typically sourced commercially, but functionalized derivatives require custom synthesis. A common route involves:
- Cyclization of 1,2-diaminoethane derivatives : Reaction of 1,2-diaminoethane with bis-electrophiles like 1,2-dibromoethane yields piperazine under basic conditions.
- Acylation at N1 : Protection of one nitrogen via carbobenzoxylation (Cbz) using benzyl chloroformate in dichloromethane with triethylamine as a base.
Example Protocol
Introduction of the Benzyl Carboxamide Group
The N1 position of piperazine is acylated with a benzyl carboxamide group via carbodiimide-mediated coupling:
- Activation of carboxylic acid : Benzylcarboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an active ester.
- Coupling with piperazine : The activated ester reacts with piperazine in anhydrous DMF at 80°C.
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | EDCI (1.2 equiv) |
| Solvent | DMF (0.3 M) |
| Temperature | 80°C |
| Reaction time | 8 hours |
| Yield | 78–82% |
Thiazole Ring Formation
The 4-phenylthiazole moiety is constructed via Hantzsch thiazole synthesis:
- Formation of thioamide : 4-Phenylacetophenone reacts with thiosemicarbazide in ethanol under reflux to yield thiosemicarbazone.
- Cyclization with α-bromoacetophenone : The thiosemicarbazone undergoes cyclization in the presence of 2-bromo-1-phenylethanone, catalyzed by pyridine.
Critical Notes
Coupling of Thiazole-Methyl to Piperazine
The thiazole-methyl group is introduced via nucleophilic alkylation:
- Chloromethylation of thiazole : Treatment of 4-phenylthiazole with paraformaldehyde and hydrochloric acid yields chloromethylthiazole.
- Alkylation of piperazine : Reaction with N1-benzylpiperazine-1-carboxamide in acetonitrile using potassium carbonate as a base.
Representative Data
- Molar ratio : Piperazine:chloromethylthiazole = 1:1.2.
- Solvent : Acetonitrile (0.4 M).
- Temperature : 60°C, 6 hours.
- Yield : 70%.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while ethanol facilitates cyclization (Table 1).
Table 1. Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 70 |
| THF | 7.5 | 48 |
| Ethanol | 24.3 | 35 |
Catalytic Additives
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% in biphasic systems.
- Acid scavengers : Molecular sieves (4Å) prevent HCl-mediated degradation during chloromethylation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) achieve >98% purity when reaction times exceed 6 hours.
Applications and Structural Derivatives
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
BPTMC has demonstrated potent anticancer properties across several preclinical models. Its mechanisms of action include:
- Inhibition of PKC Signaling : BPTMC inhibits protein kinase C (PKC) dependent signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition sensitizes cancer cells to conventional chemotherapy and radiotherapy, thereby enhancing treatment efficacy .
- Broad Spectrum of Activity : The compound has shown effectiveness against various cancer types, including lung cancer, breast cancer, and melanoma. In vitro studies indicated that BPTMC can significantly reduce cell viability in these cancer lines .
Case Study: Sensitization to Chemotherapy
A study highlighted that BPTMC effectively sensitized resistant cancer cells to doxorubicin, a common chemotherapeutic agent. This was attributed to its ability to modulate cellular pathways associated with drug resistance .
Antiviral Properties
BPTMC has also been investigated for its antiviral activities:
- Hepatitis B Virus : Preclinical studies suggest that BPTMC exhibits antiviral effects against hepatitis B virus (HBV), potentially offering a new therapeutic avenue for chronic HBV infections .
- Human Immunodeficiency Virus : The compound has shown promise in inhibiting HIV replication in laboratory settings, indicating its potential as part of an antiviral regimen .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, BPTMC has demonstrated anti-inflammatory activity:
- Animal Models : Studies conducted on animal models of rheumatoid arthritis and sepsis revealed that BPTMC can reduce inflammatory markers and alleviate symptoms associated with these conditions .
Case Study: Rheumatoid Arthritis
In a controlled study involving rats with induced rheumatoid arthritis, administration of BPTMC resulted in a significant decrease in joint swelling and inflammatory cytokines compared to control groups .
Toxicity and Safety Profile
The safety profile of BPTMC has been evaluated in various animal studies:
- Low Toxicity : In subchronic toxicity studies on rats, doses up to 100 mg/kg/day were well tolerated without significant adverse effects on body weight or organ histology .
Mechanistic Insights
Research into the mechanisms underlying the activities of BPTMC has revealed several key insights:
- Cellular Pathways : The compound modulates critical cellular processes such as angiogenesis and autophagy, which are essential for tumor growth and metastasis .
Mechanism of Action
The mechanism of action of N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Pharmacological Activity
Biological Activity
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound (C26H24N4O2S) features a piperazine ring substituted with a thiazole moiety, which is known for its role in various biological activities. The thiazole ring is particularly noted for its involvement in the development of drugs targeting infectious diseases and cancer.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiazole derivatives. Specifically, compounds containing thiazole rings have shown efficacy against various bacterial strains. For instance, studies indicate that certain thiazole-based compounds exhibit comparable antimicrobial activity to established antibiotics such as norfloxacin . The presence of electron-donating groups on the thiazole structure enhances this activity.
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that compounds with thiazole moieties can induce apoptosis in cancer cell lines. For example, one study reported that specific thiazole-integrated compounds had IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent antitumor activity . The structure-activity relationship analysis suggests that modifications on the phenyl ring and the thiazole moiety are crucial for enhancing cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies conducted on N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine derivatives reveal critical insights into optimizing biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antimicrobial potency |
| Substituents on phenyl ring | Enhance antitumor activity |
| Thiazole ring modifications | Essential for cytotoxic activity |
Case Studies
- Hepatitis C Virus Inhibition : A related compound was evaluated for its ability to inhibit NS5B polymerase in hepatitis C virus (HCV), showing promising results with an EC50 of 7 nM against HCV genotypes 1b and 1a . This suggests potential applications in antiviral therapies.
- Neuroprotective Effects : Another study investigated derivatives of benzyl-piperazine compounds for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), both critical targets in neurodegenerative diseases. Some derivatives displayed significant inhibition rates, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease .
Q & A
Q. What are the key synthetic steps for preparing N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide?
The synthesis typically involves:
- Thiazol ring formation : Cyclization of a thiourea derivative with α-halo ketones (e.g., bromoacetophenone) under reflux in ethanol or DMF to generate the 4-phenylthiazole core .
- Piperazine functionalization : Reductive amination or nucleophilic substitution to introduce the benzyl and carboxamide groups. Sodium cyanoborohydride in acetic acid is often used for reductive amination of intermediates .
- Coupling reactions : Amide bond formation between the thiazole and piperazine moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in thiazole formation and piperazine substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Ensures >95% purity by reverse-phase chromatography with UV detection at 254 nm .
Q. What structural features influence its physicochemical properties?
- The 4-phenylthiazole moiety enhances π-π stacking with aromatic residues in biological targets, while the piperazine carboxamide improves solubility via hydrogen bonding .
- LogP values (calculated using ChemDraw) typically range from 2.5–3.5, indicating moderate lipophilicity suitable for cellular uptake .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of thiazole and piperazine intermediates?
- Solvent selection : DMF improves solubility of polar intermediates but may require post-reaction purification via aqueous workup. Dichloromethane is preferred for amide couplings to minimize side reactions .
- Base additives : Triethylamine (5 eq.) or DMAP (0.1 eq.) accelerates carbodiimide-mediated couplings by scavenging HCl .
- Temperature control : Maintaining 0–5°C during coupling reduces racemization and improves regioselectivity .
Q. How do structural modifications impact structure-activity relationships (SAR) in target engagement?
- Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF₃) reduces affinity for dopamine receptors but enhances selectivity for serotonin transporters .
- Thiazole ring modifications : Introducing methyl groups at the 5-position of the thiazole improves metabolic stability in liver microsome assays (t₁/₂ > 60 mins vs. 22 mins for unsubstituted analogs) .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Confirm kinase inhibition (IC₅₀) via both fluorescence polarization and radiometric assays to rule out false positives from fluorescent compound interference .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxides) that may contribute to off-target effects in cell-based assays .
- Structural analogs : Compare activity of des-methyl or halogenated derivatives to isolate contributions of specific substituents .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Docking studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in MAPK1) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to predict resistance mutations (e.g., C797S in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
